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Compound of Interest

Compound Name: 4-Chlorothieno[3,2-d]pyrimidine

Cat. No.: B095853

An In-Depth Technical Guide to 4-Chlorothieno[3,2-d]pyrimidine: A Cornerstone Intermediate
in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is
paramount to the successful development of novel therapeutics. Among the heterocyclic
compounds, the thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold" due to its
structural resemblance to endogenous purines, allowing it to interact with a wide array of
biological targets. 4-Chlorothieno[3,2-d]pyrimidine represents a critical derivative of this core,
functioning as a versatile and highly reactive intermediate. The presence of a chlorine atom at
the 4-position activates the pyrimidine ring for nucleophilic substitution, providing a direct and
efficient handle for molecular elaboration. This guide serves as a technical resource for
researchers and drug development professionals, offering in-depth insights into the synthesis,
reactivity, and application of this pivotal chemical entity.

Physicochemical Properties and Characterization

The fundamental properties of 4-Chlorothieno[3,2-d]pyrimidine are summarized below.
Accurate characterization is the bedrock of reproducible research, ensuring both the identity
and purity of the material before its use in subsequent synthetic steps.
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Property Data Source(s)
Molecular Formula CeH3CIN2S [1112]
Molecular Weight 170.62 g/mol [1][2]

CAS Number 16269-66-2 [11[2][3]
Appearance Dark brown solid [3]

IUPAC Name 4-chlorothieno[3,2-d]pyrimidine  [2]
Canonical SMILES C1=CSC2=C1N=CN=C2ClI [2]

Spectroscopic Characterization:

e 1H NMR (400 MHz, DMSO-ds): The proton NMR spectrum is expected to show three distinct
signals in the aromatic region: 6 9.06 (s, 1H), 8.61 (d, J=5.2 Hz, 1H), and 7.78 (d, J = 5.2
Hz, 1H).[3] The singlet corresponds to the proton on the pyrimidine ring, while the two
doublets represent the coupled protons on the thiophene ring.

e Mass Spectrometry (LC-MS): The molecular ion peak is observed at m/z 173.2 ([M+H]*),
confirming the molecular weight of the compound.[3]

Synthesis and Mechanism

The most common and efficient synthesis of 4-Chlorothieno[3,2-d]pyrimidine involves the
chlorination of its corresponding hydroxyl precursor, thieno[3,2-d]pyrimidin-4(3H)-one. This
transformation is critical as it converts a relatively unreactive hydroxyl group into a highly
reactive leaving group (chloride), thereby unlocking the scaffold's potential for derivatization.

Workflow for Synthesis
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Reactants & Reagents
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Caption: General workflow for the synthesis of 4-Chlorothieno[3,2-d]pyrimidine.
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Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[3]

» Reagent Preparation: To a flask containing 150 mL of dichloroethane, add
dimethylformamide (DMF) (15.4 mL, 197.13 mmol) and cool the system to 0 °C in an ice
bath.

o Vilsmeier Reagent Formation: Slowly add oxalyl chloride (25 mL, 295.70 mmol) dropwise to
the cooled solution. The formation of a white, gel-like substance indicates the in-situ
generation of the Vilsmeier reagent, which will act as the chlorinating agent.

» Addition of Starting Material: Once the Vilsmeier reagent has formed, add 3H-thieno[3,2-
d]pyrimidin-4-one (15 g, 98.57 mmol).

o Reaction: Stir the mixture at 0 °C for 2.5 hours, then allow it to warm gradually to room
temperature and continue stirring until the reaction is complete (monitored by TLC or LC-
MS).

o Workup: Carefully quench the reaction by adding water. Extract the organic layer with
dichloromethane (3 x 300 mL).

 [solation: Combine the organic phases, dry over anhydrous magnesium sulfate, and remove
the solvent under reduced pressure.

 Purification: Grind the resulting residue with hexane (200 mL) to afford the pure 4-
Chlorothieno[3,2-d]pyrimidine as a dark brown solid (yields are typically high, ~99%).[3]

Causality and Mechanistic Insights

The choice of a potent chlorinating agent like phosphorus oxychloride (POCIs) or an in-situ
generated Vilsmeier reagent (from oxalyl chloride/DMF) is crucial. The hydroxyl group of the
starting thienopyrimidinone is a poor leaving group. The chlorinating agent first activates the
oxygen, converting it into a good leaving group, which is then displaced by a chloride ion to
yield the final product. DMF acts as a catalyst in the Vilsmeier-Haack type mechanism. The low
temperature at the start of the reaction helps control the exothermic formation of the Vilsmeier
reagent.
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Chemical Reactivity and Derivatization

The synthetic utility of 4-Chlorothieno[3,2-d]pyrimidine is primarily derived from the reactivity
of the C4-chloro substituent. This position is electron-deficient due to the electron-withdrawing
effects of the adjacent nitrogen atoms in the pyrimidine ring, making it highly susceptible to
Nucleophilic Aromatic Substitution (SnAr).

This reactivity allows for the facile introduction of a wide range of functional groups, enabling
the construction of large chemical libraries for screening.

Typical Derivatives via SnAr

4-Amino-derivatives

R-NH2

R-OH / K2COs 4-FEther-derivatives

4-Chlorothieno[3,2-d]pyrimidine
(CeH3CIN2S)

4-Thioether-derivatives

R-B(OH)2 / Pd catalyst

4-Aryl/Alkyl-derivatives
(via cross-coupling)

Click to download full resolution via product page
Caption: Key derivatization pathways for the 4-Chlorothieno[3,2-d]pyrimidine scaffold.

Experimental Protocol: Representative SnAr Reaction

This generalized protocol is based on methods for synthesizing 4-substituted thieno[3,2-
d]pyrimidines.[4]

o Setup: Dissolve the desired phenol (1 eq.) and potassium carbonate (K2COs, 1.1 eq.) in
DMF (5 mL). Stir the mixture for 15 minutes at room temperature.
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» Addition: Add 4-Chlorothieno[3,2-d]pyrimidine (1 eq.).

e Reaction: Heat the reaction mixture to 130 °C for 3 hours or until completion.
e Workup: Cool the mixture to room temperature and pour it into water.

o Extraction: Extract the aqueous layer multiple times with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over MgSOa, filter, and
concentrate under vacuum to yield the 4-arylether derivative.

Applications in Drug Discovery

The thieno[3,2-d]pyrimidine scaffold, accessed via the 4-chloro intermediate, is a mainstay in
modern medicinal chemistry, with derivatives showing a broad spectrum of biological activities.

Anticancer and Antimicrobial Agents: The scaffold is frequently used in the development of
potential anticancer and antimicrobial drugs.[5]

¢ Kinase Inhibitors: Its structural similarity to purine allows it to function as an ATP-competitive
inhibitor for various kinases. It has been instrumental in creating fragment-based leads for
AXL kinase inhibitors.[6]

 Sirtuin (SIRT) Inhibitors: In a notable example of its utility, 4-Chlorothieno[3,2-d]pyrimidine
was used to synthesize carboxamide derivatives that potently inhibit SIRT1, SIRT2, and
SIRT3, enzymes implicated in cancer, metabolism, and aging.[7]

e Antiplasmodial Agents: Researchers have synthesized and identified 4-substituted
thieno[3,2-d]pyrimidines that display in vitro activity against both the blood and liver stages of
the malaria parasite, Plasmodium.[4]

Pharmacophore Model for Target Engagement

Caption: Simplified pharmacophore model based on the thieno[3,2-d]pyrimidine core.

Safety and Handling
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4-Chlorothieno[3,2-d]pyrimidine is an irritant and requires careful handling in a laboratory
setting.

e GHS Hazards: The compound is classified as harmful if swallowed, causes skin irritation,
causes serious eye irritation, and may cause respiratory irritation.[2]

e Precautions for Safe Handling:

o

Work in a well-ventilated area or under a chemical fume hood.[8]

[¢]

Avoid contact with skin, eyes, and clothing.[9]

[¢]

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.[10]

[e]

Avoid formation of dust and aerosols.[11]
o Storage Conditions:
o Store in a cool, dry place in a tightly sealed container.[11]
o For long-term stability, storage in a freezer (-20 °C) is recommended.[6]

o First Aid Measures:

[e]

Skin Contact: Wash off with soap and plenty of water.[11]

o

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a
physician.[11]

o

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11]

[¢]

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious
person.[11]

Conclusion
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4-Chlorothieno[3,2-d]pyrimidine is far more than a simple chemical reagent; it is a strategic
tool in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined reactivity,
and proven track record as a precursor to a multitude of biologically active molecules
underscore its importance. The ability to readily diversify the core scaffold via nucleophilic
aromatic substitution provides an efficient pathway to explore structure-activity relationships
and optimize lead compounds against a wide range of therapeutic targets. A thorough
understanding of its properties, synthesis, and handling is therefore essential for any research
program leveraging this powerful heterocyclic intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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